2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid
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Overview
Description
2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid is an organic compound that features a chloropyridine moiety linked to a methylpropanoic acid group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid typically involves the reaction of 6-chloropyridin-3-ol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 6-chloropyridin-3-ol attacks the bromine atom of 2-bromo-2-methylpropanoic acid, resulting in the formation of the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-Chloropyridin-3-YL)oxy)acetic acid
- 2-((6-Chloropyridin-3-YL)oxy)propanoic acid
Uniqueness
2-((6-Chloropyridin-3-YL)oxy)-2-methylpropanoic acid is unique due to its specific ether linkage and the presence of a methyl group on the propanoic acid moiety. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H10ClNO3 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c1-9(2,8(12)13)14-6-3-4-7(10)11-5-6/h3-5H,1-2H3,(H,12,13) |
InChI Key |
DKEWJMBABZVBBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
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